molecular formula C5H5NO2 B189403 4-Hydroxypyridine 1-oxide CAS No. 6890-62-6

4-Hydroxypyridine 1-oxide

Cat. No. B189403
CAS RN: 6890-62-6
M. Wt: 111.1 g/mol
InChI Key: NCDOCXYTOYFYHI-UHFFFAOYSA-N
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Description

4-Hydroxypyridine 1-oxide, also known as 4-Pyridinol-1-oxide, is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of a derivitization step, which overcomes challenges associated with the analysis of HOPO . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,7H and the IUPAC Standard InChIKey is DZNMBUOUGMTZRA-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of (Ag 3 MoO 3 F 3) (Ag 3 MoO 4)Cl by hydro (solvato)thermal methods . It has also been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .

Scientific Research Applications

Chromatographic Analysis

4-Hydroxypyridine 1-oxide (HOPO) has been utilized in the pharmaceutical sector to facilitate the formation of amide bonds. A study developed a high pH ion-pairing High-Performance Liquid Chromatography (HPLC) method for the trace analysis of HOPO in pharmaceutically relevant materials, highlighting its importance in pharmaceutical analysis (Denton, Thomas, & Mao, 2015).

Coordination Polymers

The self-assembly of HOPO derivatives with Zn(II) salts under hydrothermal conditions has been shown to produce novel coordination polymers. These studies reveal the versatility of HOPO derivatives in creating complex and varied molecular structures, useful in materials science (Gao et al., 2006), (Sun et al., 2009).

Catalysis

HOPO has been used in catalytic processes, such as the methylation of 4-hydroxypyridine in the presence of a ZnAl2O4 catalyst. This process demonstrates the potential of HOPO in catalytic applications, particularly in the synthesis of N-methyl-4-pyridone (Grabowska, Zawadzki, & Syper, 2008).

Synthesis and Reactivity

The synthesis and reactivity of various HOPO derivatives have been extensively studied. These include the synthesis of N-(4-pyridonyl)oxyacetic acid and the Cu-catalyzed N- and O-arylation of hydroxypyridines, showcasing HOPO's versatility in chemical synthesis (Bojarska-Dahlig & Hertog, 2010), (Altman & Buchwald, 2007).

Analytical Applications

Differentiation of isomeric hydroxypyridine N-oxides using electrospray ionization mass spectrometry highlights HOPO's use in analytical chemistry, particularly in differentiating between chemical isomers (Butler, Arroyo Mañez, & Cabrera, 2011).

Photochemistry

The study of the photochemistry of HOPO derivatives such as 4-azidopyridine-1-oxide has implications in understanding the reaction mechanisms and potential applications in photochemical processes (Hostetler, Crabtree, & Poole, 2006).

Complexation and Coordination Chemistry

HOPO has been studied for its ability to bind with metal ions, as seen in the synthesis and characterisation of novel hexadentate ligands and metal complexes. This has implications in medicinal chemistry and materials science (Piyamongkol et al., 2005), (Yang et al., 2002).

Safety and Hazards

When handling 4-Hydroxypyridine 1-oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Biochemical Pathways

The biochemical pathway affected by 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-Dihydroxypyridine, which undergoes meta cleavage . The enzymes involved in this pathway are flavin-dependent monooxygenase (KpiA) and a hypothetical amidohydrolase (KpiC) . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by KpiC .

Pharmacokinetics

1 g/mol) and structure suggest that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound was used as a model to study the natural photodegradation of representative aquatic environmental contaminants This suggests that light exposure may influence the compound’s stability and action

properties

IUPAC Name

1-hydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDOCXYTOYFYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60900991
Record name NoName_38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6890-62-6
Record name 4-Hydroxypyridine 1-oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridin-4-ol 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 4-Hydroxypyridine 1-oxide as identified in the research?

A1: The research highlights the potential of this compound as a lead compound for developing new anti-leukemia drugs. Molecular docking studies demonstrated that this compound exhibits specificity towards the survivin protein. [] Survivin is known to play a crucial role in inhibiting apoptosis (programmed cell death) and promoting cell proliferation, making it a relevant target for cancer therapy. Therefore, the ability of this compound to interact with survivin suggests its potential to interfere with cancer cell survival and proliferation.

Q2: How is this compound synthesized?

A2: Directly reacting 4-hydroxypyridine with chloroacetic acid or ethyl diazoacetate proves ineffective in synthesizing 4-Pyridoxyacetic acid, only producing N-(4-pyridonyl) acetate or its ester. [] The successful synthesis involves a multi-step process:

    Q3: What other biological activities have been explored for Nyctanthes arbor-tristis flower extracts, where this compound was identified as a potential active compound?

    A3: Aside from the anti-proliferative activity against leukemia cells, Nyctanthes arbor-tristis flower extracts, particularly the hexane and ethyl acetate fractions, demonstrated potential for anti-obesity and antidiabetic effects. [] These fractions showed significant inhibition of 3T3-L1 cell differentiation, a model for studying adipogenesis (fat cell development). Additionally, both the crude extract and the fractions exhibited a dose-dependent increase in glucose uptake and α-amylase inhibitory activity, suggesting potential for managing blood sugar levels.

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